Hexanoic acid, 6-(acetyloxy)-, ethyl ester
Overview
Description
Hexanoic acid, 6-(acetyloxy)-, ethyl ester is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Biological Activity
Hexanoic acid, 6-(acetyloxy)-, ethyl ester (CAS Registry Number 104986-28-9) is a compound that has garnered interest for its potential biological activities and safety profile. This article reviews the existing literature on its biological activity, including toxicity assessments, mutagenicity studies, and potential therapeutic applications.
This compound is an ester derived from hexanoic acid and acetic acid. Its chemical structure can be represented as:
This compound is primarily used in the fragrance industry but has also been evaluated for its biological properties.
Genotoxicity and Mutagenicity
Research indicates that this compound does not present a concern for genotoxicity. A bacterial reverse mutation assay (Ames test) was conducted using various strains of Salmonella typhimurium and Escherichia coli. The results showed no significant increase in revertant colonies at concentrations up to 5000 μg/plate, indicating that the compound is non-mutagenic under the tested conditions .
Additionally, an in vitro chromosome aberration study using Chinese hamster ovary cells demonstrated no statistically significant increases in structural chromosomal aberrations or polyploid cells when treated with the compound. These findings suggest that this compound is non-clastogenic .
Repeated Dose Toxicity
The calculated Margin of Exposure (MOE) for repeated dose toxicity is greater than 100, indicating a low risk associated with chronic exposure. The exposure levels were found to be below the Threshold of Toxicological Concern (TTC), which further supports its safety profile in terms of repeated dosing .
Skin Sensitization
In sensitization tests, including the Freund's Complete Adjuvant Test and human repeat insult patch tests, this compound did not induce any reactions indicative of sensitization at concentrations up to 100% . This suggests that the compound is unlikely to cause allergic reactions upon dermal exposure.
Anticancer Potential
Hexanoic acid derivatives have been identified as having anticancer properties. In a study examining various compounds from Bryonopsis laciniosa, hexanoic acid was noted for its potential anticancer activity alongside other biologically active compounds . Although specific mechanisms were not detailed in this study, the presence of hexanoic acid in natural extracts highlights its relevance in cancer research.
Environmental Impact
This compound was evaluated against environmental standards and found not to be persistent, bioaccumulative, or toxic (PBT) according to the International Fragrance Association (IFRA) standards. This assessment indicates that it poses minimal risk to ecological systems when used within regulated limits .
Summary of Findings
Property | Finding |
---|---|
Genotoxicity | Non-mutagenic (Ames test negative) |
Repeated Dose Toxicity | MOE > 100; below TTC levels |
Skin Sensitization | No sensitization observed up to 100% concentration |
Anticancer Activity | Potential anticancer properties noted in natural extracts |
Antidiabetic Activity | Associated with beneficial effects on blood glucose management |
Environmental Safety | Not PBT according to IFRA standards |
Properties
IUPAC Name |
ethyl 6-acetyloxyhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-13-10(12)7-5-4-6-8-14-9(2)11/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGMPRNNVXITJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051531 | |
Record name | Ethyl 6-(acetyloxy)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104986-28-9 | |
Record name | Ethyl 6-(acetyloxy)hexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104986-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-acetoxyhexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104986289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 6-(acetyloxy)-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 6-(acetyloxy)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanoic acid, 6-(acetyloxy)-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 6-ACETOXYHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OAQ63V3NJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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